molecular formula C13H10FN3O3S2 B7518326 N-(4-fluorophenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide

N-(4-fluorophenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide

Cat. No. B7518326
M. Wt: 339.4 g/mol
InChI Key: LVSNIRYSTHNCHG-UHFFFAOYSA-N
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Description

Thiazolopyrimidines are a class of compounds that contain a thiazole ring fused with a pyrimidine ring . They have been the subject of much research due to their wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory effects .


Synthesis Analysis

Thiazolopyrimidines can be synthesized through various methods. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves a multi-component reaction utilizing cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis (methylthio)-2-nitroethylene and cysteamine hydrochloride .


Molecular Structure Analysis

The structure of thiazolopyrimidines is characterized by a thiazole ring fused with a pyrimidine ring . The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

Thiazolopyrimidines can undergo various chemical reactions due to the presence of reactive sites on both the thiazole and pyrimidine rings . For example, they can undergo nucleophilic attack, Claisen rearrangement, and other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidines can vary widely depending on their specific structure. For example, their melting points, NMR spectra, and mass spectra can all vary .

Mechanism of Action

While the specific mechanism of action of your molecule is not known, thiazolopyrimidines in general have been found to exhibit a range of biological activities. For example, some thiazolopyrimidines have been found to inhibit tyrosinase, an enzyme involved in melanogenesis .

Future Directions

Thiazolopyrimidines are a promising class of compounds for the development of new medicines due to their wide range of biological activities . Future research may focus on synthesizing new thiazolopyrimidine derivatives and studying their biological activities .

properties

IUPAC Name

N-(4-fluorophenyl)-7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O3S2/c1-8-11(12(18)17-6-7-21-13(17)15-8)22(19,20)16-10-4-2-9(14)3-5-10/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSNIRYSTHNCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)S(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide

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